(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one
Overview
Description
(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. The reaction involves the condensation of 3-acetylpyridine with benzaldehyde under microwave irradiation. This method is advantageous due to its simplicity, high yield, and environmentally friendly nature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include epoxides, saturated ketones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, which can modify biological molecules and pathways. Additionally, its aromatic rings enable interactions with enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound has similar structural features but includes a chlorine substituent, which can alter its electronic properties and reactivity.
3-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one:
1-(Pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: This compound includes a thiophene ring, which introduces sulfur into the structure, influencing its reactivity and biological activities.
Uniqueness
(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one is unique due to its combination of a phenyl ring and a pyridinyl ring connected by an α,β-unsaturated carbonyl system. This structure provides a balance of electronic properties and reactivity, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-phenyl-1-pyridin-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYLCENCUQKANA-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-53-1 | |
Record name | NSC96501 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC798 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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